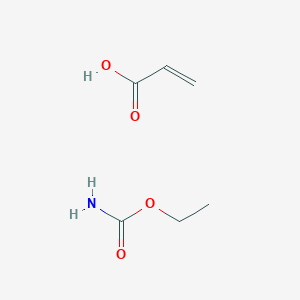
Urethane acrylate
概要
説明
Urethane acrylate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coatings
Overview : Urethane acrylates are primarily utilized in the coatings industry due to their ability to form durable and protective films upon curing. They are commonly employed in both aliphatic and aromatic forms.
- Photocurable Coatings : Urethane acrylate oligomers can be photopolymerized using ultraviolet (UV) radiation, leading to rapid curing processes that enhance production efficiency. These coatings are applied on various substrates like wood, plastics, and metals to improve their mechanical properties and resistance to environmental factors .
- Mechanical Property Enhancement : Research has demonstrated that formulations incorporating urethane acrylates significantly improve the mechanical properties of coated surfaces. For example, studies have shown enhanced hardness and flexibility when using aliphatic urethane acrylates compared to traditional coatings .
| Type of Coating | Properties Enhanced | Applications |
|---|---|---|
| Aliphatic Urethane | UV stability, flexibility | Wood finishes, automotive |
| Aromatic Urethane | Toughness, chemical resistance | Industrial machinery, electronics |
Adhesives
Overview : Urethane acrylates are integral in formulating UV-curable adhesives, which are widely used in the electronics and healthcare sectors.
- UV-Curable Adhesives : These adhesives combine the benefits of urethane acrylates with modified acrylic esters to provide strong bonding capabilities while allowing for quick curing times. The composition can be tailored to achieve specific adhesive properties based on application needs .
- Performance Studies : Research indicates that varying the ratios of prepolymers and diluents can optimize adhesive performance. For instance, studies have shown that modifying the composition can enhance adhesion strength and reduce curing time without compromising mechanical integrity .
Composites
Overview : The integration of urethane acrylates into composite materials has gained traction due to their ability to improve mechanical properties when reinforced with fibers such as aramid or graphene.
- Graphene-Reinforced Composites : Recent studies have highlighted the potential of urethane-acrylate thermoset resins (UATR) when combined with graphenic materials. These composites exhibit superior mechanical properties compared to traditional epoxy systems, making them suitable for high-performance applications .
- Case Studies : A comparative study demonstrated that adding graphene significantly improved tensile strength and modulus in UATR composites. This advancement positions urethane acrylates as a promising alternative in the composite materials sector .
| Composite Type | Reinforcement Material | Mechanical Properties Enhanced |
|---|---|---|
| UATR with Graphene | Graphene | Increased tensile strength |
| UATR with Aramid | Aramid fibers | Enhanced impact resistance |
3D Printing
Overview : Urethane acrylates are increasingly used in additive manufacturing, particularly in digital light processing (DLP) 3D printing technologies.
- Photopolymer Resins : Various formulations of urethane acrylates have been developed for use as photopolymer resins in DLP printing. These resins exhibit tunable mechanical properties that can be adjusted based on the application requirements .
- Research Findings : A study involving five different urethane acrylates formulated for DLP printing revealed significant differences in mechanical performance based on exposure times and material compositions. The results indicated that certain formulations achieved higher flexural strength and hardness compared to conventional acrylic resins .
| Resin Type | Exposure Time | Mechanical Properties Achieved |
|---|---|---|
| Aliphatic Urethane | 15 minutes | High flexural strength |
| Aromatic Urethane | 30 minutes | Enhanced hardness |
特性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
ethyl carbamate;prop-2-enoic acid |
InChI |
InChI=1S/C3H7NO2.C3H4O2/c1-2-6-3(4)5;1-2-3(4)5/h2H2,1H3,(H2,4,5);2H,1H2,(H,4,5) |
InChIキー |
UHESRSKEBRADOO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N.C=CC(=O)O |
同義語 |
urethane acrylate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













